

Characterization of 4-(2-Aminopropyl)morpholine: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 4-(2-Aminopropyl)morpholine

Cat. No.: B1360349

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of analytical methods for the characterization of "**4-(2-Aminopropyl)morpholine**." Due to the limited availability of specific experimental data for this compound, this guide also draws comparisons with its close structural isomer, "N-(3-Aminopropyl)morpholine," and other related morpholine derivatives to provide a comprehensive analytical framework.

Comparison of Physicochemical Properties

A fundamental step in characterization involves understanding the basic physicochemical properties of the molecule. Below is a comparison of "**4-(2-Aminopropyl)morpholine**" and its isomer, "N-(3-Aminopropyl)morpholine."

Property	4-(2-Aminopropyl)morpholine	N-(3-Aminopropyl)morpholine
CAS Number	50998-05-5[1][2]	123-00-2[3][4][5]
Molecular Formula	C7H16N2O[2]	C7H16N2O[3][4][5]
Molecular Weight	144.21 g/mol [1][2]	144.21 g/mol [5]
Boiling Point	96-98 °C (at 20 Torr)[1]	224 °C (lit.)
Density	0.983 g/cm ³ (Predicted)[1]	0.987 g/mL at 25 °C (lit.)

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. While specific NMR data for "**4-(2-Aminopropyl)morpholine**" is not readily available in the searched literature, data for the closely related "4-(2-Aminoethyl)morpholine" provides valuable insight into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR data are available for "4-(2-Aminoethyl)morpholine" from the Biological Magnetic Resonance Bank (BMRB).[6] This data can serve as a reference for interpreting the spectra of "**4-(2-Aminopropyl)morpholine**," with expected shifts in the propyl chain signals.

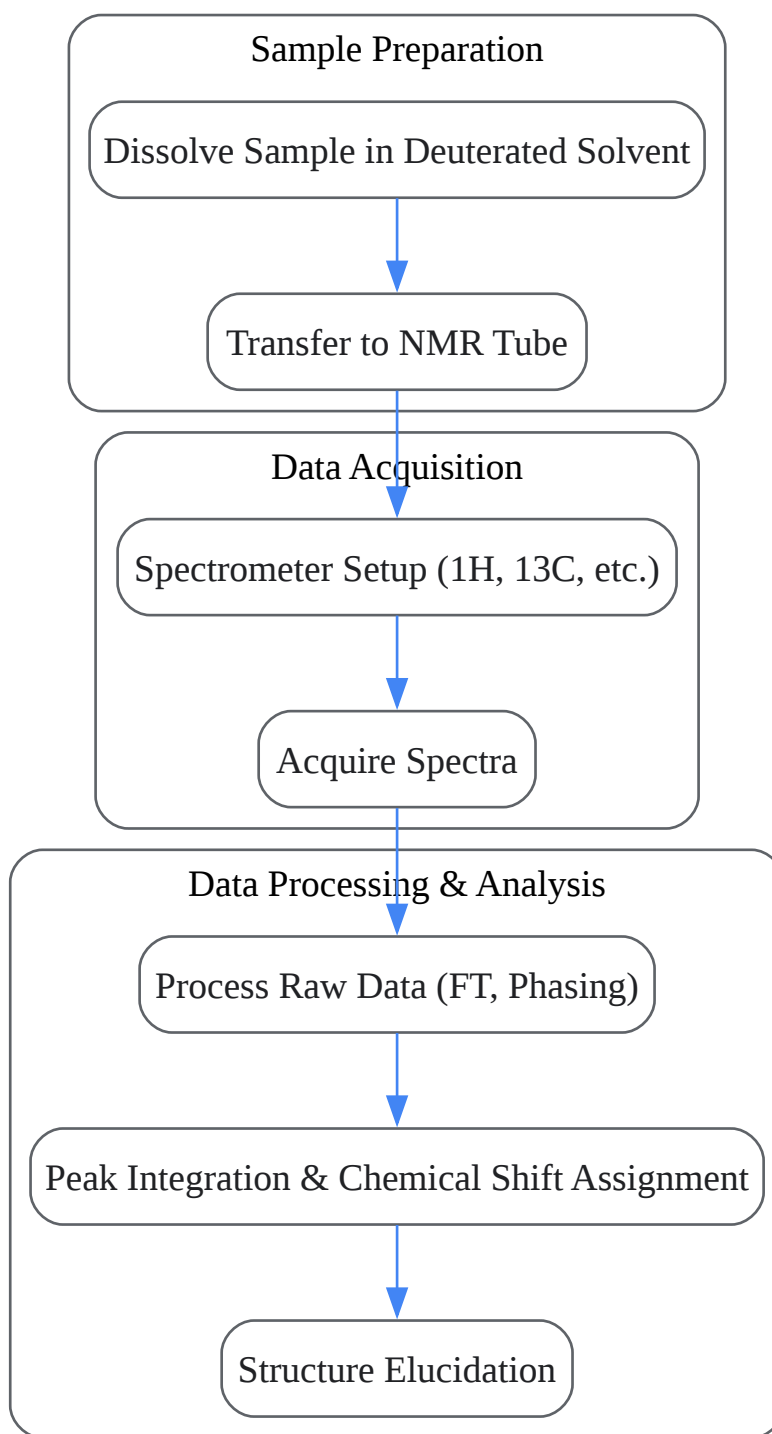
Expected ¹H NMR Features for **4-(2-Aminopropyl)morpholine**:

- Signals corresponding to the morpholine ring protons.
- A multiplet for the methine proton of the propyl group.
- A doublet for the methyl group protons of the propyl group.
- Signals for the methylene protons adjacent to the nitrogen atoms.
- A broad singlet for the amine protons.

Expected ^{13}C NMR Features for **4-(2-Aminopropyl)morpholine**:

- Signals for the carbon atoms of the morpholine ring.
- A signal for the methine carbon of the propyl group.
- A signal for the methyl carbon of the propyl group.
- A signal for the methylene carbon attached to the morpholine nitrogen.

A general workflow for NMR analysis is presented below.



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NMR Analysis Workflow

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of "**4-(2-Aminopropyl)morpholine**" and for its quantification in various matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of aminopropylmorpholines, derivatization is often employed to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from methods for morpholine and its derivatives and would require validation for "**4-(2-Aminopropyl)morpholine**".[\[7\]](#)

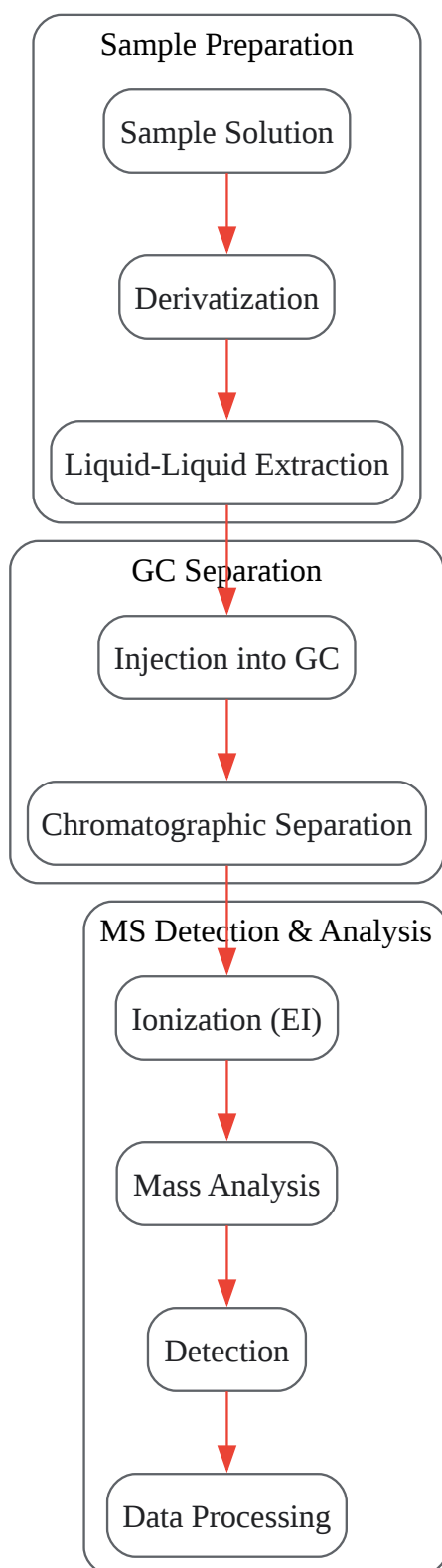
- Derivatization:
 - To a solution of the sample in an appropriate solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA).[\[8\]](#)
 - Incubate the mixture at a controlled temperature (e.g., 70°C for 30 minutes) to ensure complete reaction.[\[8\]](#)
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
 - Injector Temperature: 250 °C.[\[7\]](#)
 - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[\[7\]](#)
 - Carrier Gas: Helium at a constant flow rate.[\[7\]](#)
 - MS Detector:

- Ionization Mode: Electron Impact (EI) at 70 eV.[7]
- Scan Range: A mass range appropriate to detect the molecular ion and characteristic fragments of the derivatized analyte. For the trimethylsilyl derivative of **4-(2-aminopropyl)morpholine**, the expected molecular weight would be 216.41 g/mol .

Comparison of GC-MS Performance for Related Amines

Parameter	Value (for Morpholine Derivatives)
Linearity Range	10 - 500 µg/L
Correlation Coefficient (R ²)	> 0.999
Limit of Detection (LOD)	1.3 - 7.3 µg/L
Limit of Quantification (LOQ)	4.1 - 24.4 µg/L
Recovery	88.6% - 109.0%
Precision (RSD%)	1.4% - 9.4%

Data adapted from studies on morpholine.[7]



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GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

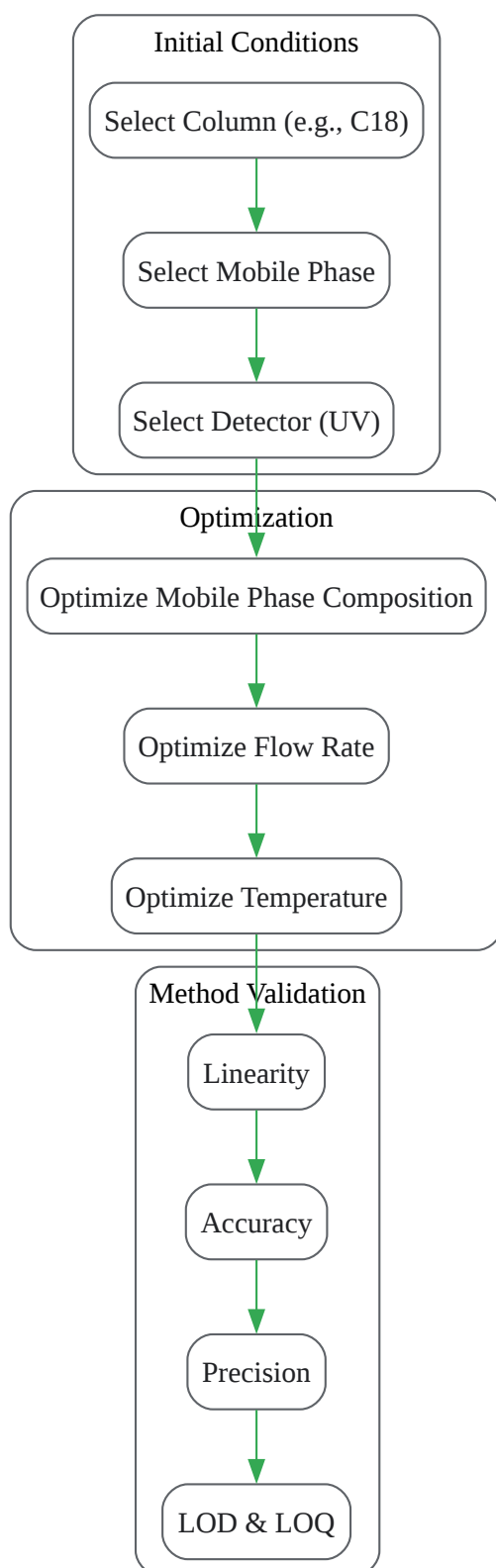
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For aminopropylmorpholines, reversed-phase HPLC with UV detection is a suitable method. Derivatization may be necessary to enhance UV detection if the analyte lacks a strong chromophore.

Experimental Protocol: HPLC-UV Analysis

This is a general protocol that would need to be optimized and validated for "**4-(2-Aminopropyl)morpholine**".

- Mobile Phase Preparation:
 - Prepare an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be adjusted to ensure the analyte is in a suitable ionic state for retention.
- HPLC Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of the aqueous buffer and organic modifier.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
 - Detection: UV detection at a wavelength of maximum absorbance for the analyte or its derivative. For underivatized aminopropylmorpholines, detection would be in the low UV range (e.g., < 220 nm).
 - Injection Volume: 10-20 µL.

Logical Relationship for HPLC Method Development



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HPLC Method Development Logic

Conclusion

The characterization of "**4-(2-Aminopropyl)morpholine**" can be effectively achieved through a combination of spectroscopic and chromatographic techniques. While specific data for this molecule is sparse, established methods for its isomers and other morpholine derivatives provide a solid foundation for developing and validating analytical protocols. NMR spectroscopy is indispensable for unambiguous structural confirmation. For purity assessment and quantification, GC-MS and HPLC offer high sensitivity and selectivity, with the choice between them depending on the sample matrix and analytical requirements. The protocols and comparative data presented in this guide are intended to assist researchers in establishing robust analytical methods for the comprehensive characterization of "**4-(2-Aminopropyl)morpholine**" and related compounds.

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